molecular formula C10H14ClNS B6160763 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride CAS No. 2728499-18-9

1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride

Katalognummer: B6160763
CAS-Nummer: 2728499-18-9
Molekulargewicht: 215.74 g/mol
InChI-Schlüssel: FECXATMOLVNEMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride is a chemical compound with a unique structure that includes a benzothiopyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride typically involves the formation of the benzothiopyran ring followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the benzothiopyran ring. Subsequent reactions introduce the methanamine group, often through reductive amination or similar methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-1-Benzothiopyran, 3,4-dihydro-: A related compound with a similar core structure but different functional groups.

    (3,4-dihydro-2H-1-benzothiopyran-4-yl)methanamine: Another similar compound with variations in the position of the methanamine group.

Uniqueness

1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group at the 6-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

2728499-18-9

Molekularformel

C10H14ClNS

Molekulargewicht

215.74 g/mol

IUPAC-Name

3,4-dihydro-2H-thiochromen-6-ylmethanamine;hydrochloride

InChI

InChI=1S/C10H13NS.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h3-4,6H,1-2,5,7,11H2;1H

InChI-Schlüssel

FECXATMOLVNEMF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC(=C2)CN)SC1.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.